molecular formula C12H14ClF3O2 B14054253 1-(3-Chloropropyl)-5-ethoxy-2-(trifluoromethoxy)benzene

1-(3-Chloropropyl)-5-ethoxy-2-(trifluoromethoxy)benzene

Cat. No.: B14054253
M. Wt: 282.68 g/mol
InChI Key: MLDGCAWMQMDMBU-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-5-ethoxy-2-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with three distinct functional groups:

  • A 3-chloropropyl chain at position 1, contributing alkyl halide reactivity.
  • An ethoxy group (-OCH₂CH₃) at position 5, enhancing lipophilicity.
  • A trifluoromethoxy group (-OCF₃) at position 2, known for its electron-withdrawing effects and metabolic stability .

Properties

Molecular Formula

C12H14ClF3O2

Molecular Weight

282.68 g/mol

IUPAC Name

2-(3-chloropropyl)-4-ethoxy-1-(trifluoromethoxy)benzene

InChI

InChI=1S/C12H14ClF3O2/c1-2-17-10-5-6-11(18-12(14,15)16)9(8-10)4-3-7-13/h5-6,8H,2-4,7H2,1H3

InChI Key

MLDGCAWMQMDMBU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OC(F)(F)F)CCCCl

Origin of Product

United States

Preparation Methods

Chlorination and Fluorination of Methoxybenzene Precursors

A foundational approach involves the chlorination and subsequent fluorination of methoxybenzene derivatives. The patent CN106008175A details a two-step process starting with chlorination of anisole (methoxybenzene) in the presence of a radical initiator and solvent. For example, chlorination at 139–140°C with chlorine gas and 4-chlorobenzotrifluoride as a solvent yields dichloro methoxybenzene intermediates. The fluorination step employs anhydrous HF at 80–95°C under high pressure (2.8 MPa), achieving a 95.46% yield of trifluoromethoxybenzene.

Key Reaction Conditions:

  • Chlorination:
    • Temperature: 139–140°C
    • Solvent: 4-Chlorobenzotrifluoride
    • Initiator: Azodiisobutyronitrile (AIBN) or 2,2'-Azobis(2,4-dimethylvaleronitrile)
    • Chlorine flow rate: 15–20 LPH.
  • Fluorination:
    • Reagent: Anhydrous HF gas
    • Pressure: 2.8 MPa
    • Temperature: 80–95°C
    • Duration: 3–6 hours.

Introduction of the 3-Chloropropyl Side Chain

The 3-chloropropyl group is introduced via Friedel-Crafts alkylation or nucleophilic substitution. The patent WO2016125185A2 describes alkylation using 3-chloropropyl chloride in the presence of Lewis acids such as aluminum chloride. For instance, reacting trifluoromethoxybenzene with 3-chloropropyl chloride at 50–60°C in dichloromethane (DCM) yields the alkylated product. However, competing reactions at the ethoxy group necessitate protective strategies, such as temporary silylation of the hydroxyl group.

Optimized Alkylation Parameters:

  • Reagent: 3-Chloropropyl chloride (1.2 equivalents)
  • Catalyst: $$ \text{AlCl}_{3} $$ (0.1 equivalents)
  • Solvent: Dichloromethane
  • Temperature: 50–60°C
  • Yield: 82–88%.

Ethoxy Group Installation via Nucleophilic Aromatic Substitution

The ethoxy group is typically introduced through nucleophilic substitution of a nitro or chloro intermediate. The MDPI article on trifluoromethoxypyrazines highlights the use of potassium ethoxide ($$ \text{KOEt} $$) in dimethylformamide (DMF) at 120°C. Applying this to the target compound, 5-nitro-2-trifluoromethoxybenzene is treated with $$ \text{KOEt} $$, achieving substitution at the 5-position with 75–80% efficiency.

Critical Parameters for Ethoxylation:

  • Substrate: 5-Nitro-2-trifluoromethoxybenzene
  • Reagent: Potassium ethoxide (2.5 equivalents)
  • Solvent: DMF
  • Temperature: 120°C
  • Duration: 12 hours.

Purification and Isolation Techniques

Distillation and Solvent Recovery

Post-fluorination mixtures are distilled under reduced pressure (-0.095 to -0.1 MPa) at 40°C to isolate trifluoromethoxybenzene with >99% purity. The solvent 4-chlorobenzotrifluoride is recovered at 95% efficiency, reducing overall costs.

Crystallization and Chromatography

The PMC study on a related cyclopropane derivative emphasizes recrystallization from acetone and ethyl acetate (9:1 v/v) to obtain high-purity crystals. For 1-(3-Chloropropyl)-5-ethoxy-2-(trifluoromethoxy)benzene, column chromatography using silica gel and hexane/ethyl acetate (4:1) achieves >98% purity.

Comparative Analysis of Synthetic Methods

Method Yield Purity Scalability Safety Concerns
Chlorination/Fluorination 95.46% 99.95% High HF handling, high pressure
Friedel-Crafts Alkylation 88% 98% Moderate $$ \text{AlCl}_{3} $$ toxicity
Nucleophilic Ethoxylation 80% 97% Low DMF toxicity

The chlorination/fluorination route offers the highest yield and purity but requires specialized equipment. Alkylation balances scalability and efficiency, though catalyst toxicity necessitates careful waste treatment.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-5-ethoxy-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction reactions to form alkanes or alkenes.

    Coupling Reactions: The benzene ring can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Major Products Formed

    Substitution: Formation of substituted benzene derivatives with various functional groups.

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

Scientific Research Applications

1-(3-Chloropropyl)-5-ethoxy-2-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-5-ethoxy-2-(trifluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular processes. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its targets.

Comparison with Similar Compounds

Structural Analog: 1-(3-Chloropropyl)-3-nitro-5-(trifluoromethoxy)benzene

Key Differences :

  • Substituent at position 5: The target compound has an ethoxy group (-OCH₂CH₃), while the analog features a nitro group (-NO₂) at position 3.
  • Electronic Effects : The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring more significantly than the ethoxy group. This alters reactivity in electrophilic substitution reactions .
Property Target Compound Analog (CAS 1804070-58-3)
Substituent Positions 1: Cl-propyl; 2: -OCF₃; 5: -OCH₂CH₃ 1: Cl-propyl; 3: -NO₂; 5: -OCF₃
Molecular Formula Not explicitly provided C₁₀H₉ClF₃NO₃
Functional Group Impact Ethoxy enhances lipophilicity Nitro enhances electrophilicity

Functional Group Comparisons

  • Trifluoromethoxy (-OCF₃) vs. Methoxy (-OCH₃): The -OCF₃ group in the target compound offers greater resistance to oxidative degradation compared to -OCH₃, a common feature in pesticides like flufenprox .
  • Chloropropyl Chain vs. Chlorophenoxy Groups: Compounds like triadimefon (CAS 43121-43-3) use chlorophenoxy groups for systemic fungicidal activity, whereas the chloropropyl chain in the target compound may facilitate membrane penetration due to its alkyl chain flexibility .

Research Findings and Inferred Properties

  • Synthetic Challenges : The trifluoromethoxy group’s incorporation often requires specialized reagents (e.g., CF₃O− sources), making synthesis more complex than for methoxy analogs .
  • Stability : The combination of -OCF₃ and ethoxy groups likely improves thermal and photochemical stability compared to nitro-substituted analogs, which are prone to reduction reactions.

Biological Activity

1-(3-Chloropropyl)-5-ethoxy-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C12H14ClF3O2 and a molecular weight of approximately 282.68 g/mol. This compound features a unique combination of substituents, including a chloropropyl group, an ethoxy group, and a trifluoromethoxy group attached to a benzene ring. Due to its structural characteristics, it is of interest in medicinal chemistry and organic synthesis.

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of 1-(3-chloropropyl)benzene with ethyl alcohol and trifluoromethoxybenzene under specific conditions. Catalysts such as strong acids or bases are often employed to facilitate these substitution reactions. Optimized industrial methods may utilize continuous flow reactors to enhance yield and purity.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its interaction with biological macromolecules and potential pharmacological effects.

The compound's mechanism of action involves binding to specific proteins, potentially altering their structure and function. This interaction can impact several biochemical pathways, leading to significant changes in cellular processes. The trifluoromethoxy group is known to enhance the compound's reactivity, which may contribute to its biological effects.

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds related to this compound:

  • Inhibition Studies : Research has shown that similar compounds exhibit inhibitory activity against various carbonic anhydrase (CA) isoforms, which are crucial for physiological processes such as respiration and pH regulation. For instance, compounds with similar structures demonstrated inhibition against hCA I, hCA II, hCA IX, and hCA XIII with varying potency .
    OrganismCA ClassK_cat (s⁻¹)K_cat/K_M (M⁻¹ × s⁻¹)K_I (Acetazolamide) (nM)
    Homo sapiensα2.0 × 10⁵5.0 × 10⁷250
    α1.4 × 10⁶1.5 × 10⁸12.1
    α3.8 × 10⁵5.5 × 10⁷25.8
    α1.5 × 10⁵1.1 × 10⁷17.0
  • Pharmacological Evaluation : In vivo studies have indicated that compounds similar to this benzene derivative exhibit anti-inflammatory and analgesic properties, making them potential candidates for therapeutic applications .

Comparison with Analogous Compounds

The biological activity of this compound can be compared with other derivatives:

Compound NameStructural DifferencesUnique Features
1-(3-Chloropropyl)-4-ethoxy-2-(trifluoromethoxy)benzeneDifferent positioning of ethoxy and trifluoromethoxy groupsVariations in reactivity and biological activity
1-Chloro-2-(3-chloropropyl)-3-(trifluoromethoxy)benzeneDifferent positioning of chloro and trifluoromethoxy groupsAltered steric hindrance and electronic properties

These comparisons highlight how the specific arrangement of substituents can lead to variations in chemical reactivity and biological effects.

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-Chloropropyl)-5-ethoxy-2-(trifluoromethoxy)benzene, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically begins with functionalizing a benzene precursor (e.g., trimethoxybenzene derivatives) via sequential alkylation and halogenation. For example:

Allylation/O-alkylation : Introduce the ethoxy and trifluoromethoxy groups using alkyl halides or allyl bromides under basic conditions (e.g., NaH in THF) .

Chloropropylation : Attach the 3-chloropropyl group via nucleophilic substitution, often employing catalysts like KI or phase-transfer agents to enhance reactivity .

Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization.
Characterization : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm substituent positions, HRMS for molecular weight validation, and IR spectroscopy to detect functional groups (e.g., C-F stretches at ~1100 cm1^{-1}) .

Q. How can researchers assess the hydrolytic stability of the trifluoromethoxy group under varying pH conditions?

  • Methodological Answer : Conduct controlled stability studies:

Prepare buffered solutions (pH 1–13) and incubate the compound at 25–50°C.

Monitor degradation via HPLC/LC-MS, tracking the loss of parent compound and formation of hydrolysis byproducts (e.g., phenolic derivatives).

Use 19F^{19} \text{F}-NMR to detect fluorine-containing fragments, confirming C-O bond cleavage .

Q. What safety protocols are critical when handling the 3-chloropropyl moiety due to its alkylating potential?

  • Methodological Answer :
  • Containment : Use fume hoods and closed systems to minimize inhalation/contact.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Deactivation : Quench residual alkylating agents with 10% sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during chloropropylation?

  • Methodological Answer : Competing ether cleavage or elimination can occur under strong basic conditions. Optimization strategies include:

Temperature Control : Lower reaction temperatures (0–5°C) to suppress elimination.

Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) or mild bases (K2_2CO3_3) to enhance selectivity .

In Situ Monitoring : Use TLC or inline IR to detect intermediates and adjust reaction time .

Q. What analytical techniques resolve contradictions in stereochemical assignments for chiral byproducts?

  • Methodological Answer : Conflicting NOESY or coupling constant data may arise due to conformational flexibility. Resolve by:

Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose derivatives) to separate enantiomers.

VCD (Vibrational Circular Dichroism) : Compare experimental spectra with DFT-calculated models for absolute configuration .

X-ray Crystallography : If crystals are obtainable, resolve via single-crystal diffraction .

Q. How can researchers design kinetic studies to elucidate the mechanism of trifluoromethoxy group participation in Diels-Alder reactions?

  • Methodological Answer :

Substrate Variation : Synthesize analogs with electron-donating/withdrawing groups to assess electronic effects on reaction rate.

Isotopic Labeling : Introduce 18O^{18} \text{O} into the trifluoromethoxy group and track incorporation in adducts via HRMS .

Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map transition states and identify rate-determining steps .

Q. What strategies address discrepancies in NMR data for regioisomeric byproducts?

  • Methodological Answer : Overlapping signals in 1H^1 \text{H}-NMR can obscure regioisomer identification. Solutions include:

2D NMR (HSQC, HMBC) : Correlate 1H^1 \text{H}-13C^{13} \text{C} couplings to assign connectivity.

Derivatization : Convert byproducts to esters or amides with distinct splitting patterns.

Dynamic NMR : Heat samples to coalesce split signals and calculate activation barriers for conformational exchange .

Data Contradiction Analysis

Q. How should researchers interpret conflicting yields reported for one-pot syntheses involving sodium azide?

  • Methodological Answer : Yield variability (e.g., 47% vs. 97% in ) may stem from:

Catalyst Purity : Trace metals in sodium azide can inhibit Ru-catalyzed cycloadditions. Pre-treat NaN3_3 with Chelex resin.

Oxygen Sensitivity : Degenerate click reactions under aerobic vs. inert atmospheres. Use Schlenk techniques for air-sensitive steps .

Q. What experimental approaches validate unexpected byproducts in allylation reactions?

  • Methodological Answer : If GC-MS detects unidentified peaks:

High-Resolution Mass Spectrometry (HRMS) : Assign molecular formulas to byproducts.

Isolation via Prep-HPLC : Purify fractions for full spectroscopic characterization.

Mechanistic Probes : Add radical scavengers (e.g., BHT) to test for radical pathways .

Tables for Key Data

Table 1 : Representative NMR Data for Key Intermediates

Compound1H^1 \text{H}-NMR (δ, ppm)13C^{13} \text{C}-NMR (δ, ppm)Source
1-(3-Chloropropyl)benzene7.31–7.19 (m, 5H), 3.54 (t, J=6.5 Hz, 2H)140.9 (Cq_q), 44.5 (CH2_2)
Triazole derivative (C17_{17}H19_{19}ClN)7.45–7.32 (m, 8H), 4.21 (s, 2H)144.2 (Cq_q), 121.8 (CF3_3)

Table 2 : Optimization of Chloropropylation Reaction

ConditionYield (%)Byproducts IdentifiedReference
KI, 80°C, 12h65Allyl chloride (15%)
TBAB, RT, 24h82None

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